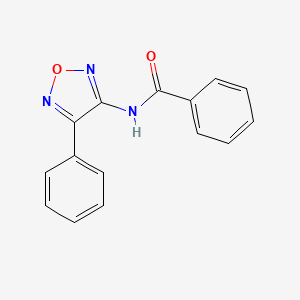

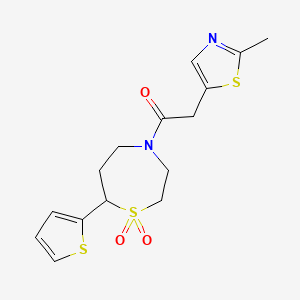

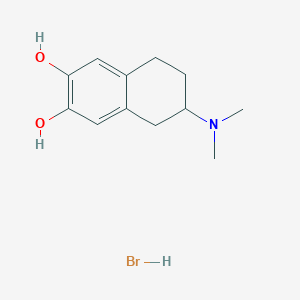

![molecular formula C22H13Cl3O4S B2522974 (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338411-58-8](/img/structure/B2522974.png)

(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H13Cl3O4S and its molecular weight is 479.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorophenols and Environmental Impact

Chlorophenols, including compounds like 2-chlorophenol and 4-chlorophenol, are evaluated for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, with potential for bioaccumulation being low. The persistence of chlorophenols in the environment can vary, being low in the presence of biodegrading microflora but potentially moderate to high under other conditions, highlighting their impact on water quality and aquatic life (Krijgsheld & Gen, 1986).

Benzofurans and Antioxidant Properties

Benzofuran derivatives, including chromones and their radical scavenging abilities, are explored for their potential in addressing oxidative stress and cell impairment. These compounds, found naturally in human diets, are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. The structural features like the double bond and carbonyl group in the chromone core are critical for their radical scavenging activity, suggesting a potential avenue for therapeutic applications (Yadav et al., 2014).

Sulfonated Compounds and Catalytic Applications

Research on sulfonated resins and their use as catalysts in industrial processes, such as the synthesis of methyl tert-butyl ether (MTBE), addresses environmental and stability concerns associated with traditional catalysts. Heteropoly acids (HPA), including dodecatungstosilicic acid, are investigated for their catalytic efficiency and selectivity, offering insights into the development of more sustainable and efficient catalytic processes (Bielański et al., 2003).

Applications in Environmental Remediation

The role of redox mediators in enhancing the efficiency of enzymatic degradation of organic pollutants, including recalcitrant compounds, is critical for environmental remediation. Enzymes like laccases and peroxidases, in the presence of redox mediators, show improved substrate range and degradation efficiency, highlighting a promising approach to mitigate environmental pollution (Husain & Husain, 2007).

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention being focused on the discovery of new drugs in the fields of drug invention and development using these structures .

Mechanism of Action

Target of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might have a similar target.

Mode of Action

It is known that the compound is involved in the suzuki–miyaura (sm) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that it may affect biochemical pathways related to carbon–carbon bond formation.

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.

Action Environment

It is known that the suzuki–miyaura coupling reaction, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also exhibit stability and efficacy under a variety of environmental conditions.

Properties

IUPAC Name |

(4-chlorophenyl)-[3-[(2,4-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl3O4S/c23-14-7-5-13(6-8-14)21(26)22-17(16-3-1-2-4-19(16)29-22)12-30(27,28)20-10-9-15(24)11-18(20)25/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEIGEZWOKKUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

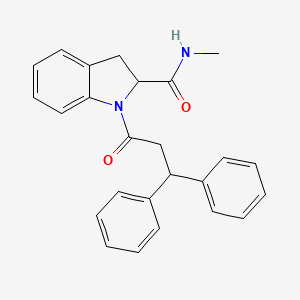

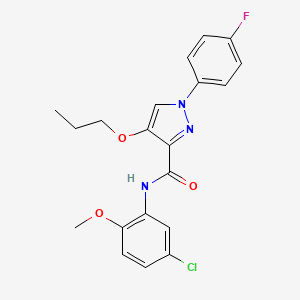

![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)

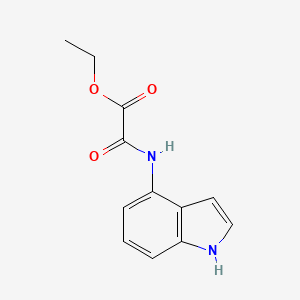

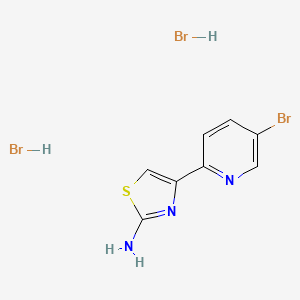

![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)

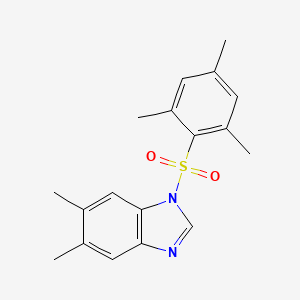

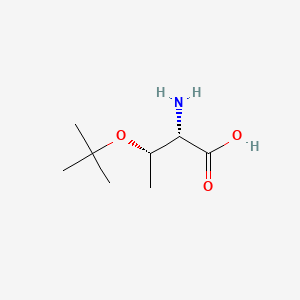

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)